Cas no 2270912-53-1 (tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate)

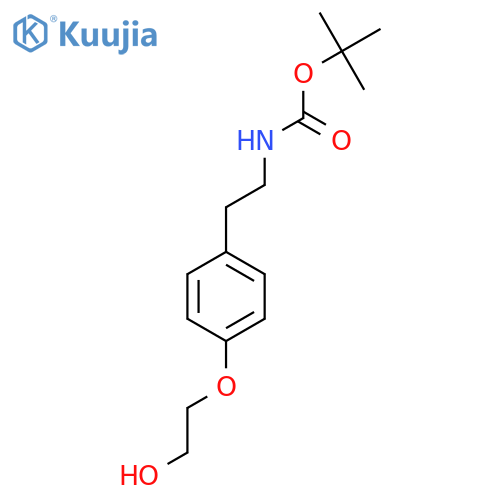

2270912-53-1 structure

商品名:tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate

tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate

- 2270912-53-1

- tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate

- A1-13660

- EN300-18523836

- {2-[4-(2-Hydroxyethoxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester

- {2-[4-(2-Hydroxy-ethoxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester

- tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate

-

- インチ: 1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-8-12-4-6-13(7-5-12)19-11-10-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)

- InChIKey: SFQKNPLKCUDYAD-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCC1C=CC(=CC=1)OCCO)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 281.16270821g/mol

- どういたいしつりょう: 281.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18523836-0.05g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 0.05g |

$780.0 | 2023-09-18 | ||

| Enamine | EN300-18523836-10.0g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 10g |

$3992.0 | 2023-06-01 | ||

| Enamine | EN300-18523836-0.5g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 0.5g |

$891.0 | 2023-09-18 | ||

| Enamine | EN300-18523836-1.0g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 1g |

$928.0 | 2023-06-01 | ||

| Enamine | EN300-18523836-0.1g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 0.1g |

$817.0 | 2023-09-18 | ||

| Enamine | EN300-18523836-10g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 10g |

$3992.0 | 2023-09-18 | ||

| Enamine | EN300-18523836-5.0g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 5g |

$2692.0 | 2023-06-01 | ||

| Enamine | EN300-18523836-0.25g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 0.25g |

$855.0 | 2023-09-18 | ||

| Enamine | EN300-18523836-2.5g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 2.5g |

$1819.0 | 2023-09-18 | ||

| Enamine | EN300-18523836-1g |

tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate |

2270912-53-1 | 1g |

$928.0 | 2023-09-18 |

tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2270912-53-1 (tert-butyl N-{2-4-(2-hydroxyethoxy)phenylethyl}carbamate) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量